molecular formula C9H9NO B086272 (1H-indol-5-yl)methanol CAS No. 1075-25-8

(1H-indol-5-yl)methanol

Cat. No.: B086272
CAS No.: 1075-25-8
M. Wt: 147.17 g/mol
InChI Key: ZSHFWQNPJMUBQU-UHFFFAOYSA-N
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Description

(1H-Indol-5-yl)methanol is a heterocyclic aromatic compound featuring an indole scaffold substituted with a hydroxymethyl group at the 5-position. Indole derivatives are widely studied due to their biological relevance, particularly in drug discovery.

Biological Activity

(1H-indol-5-yl)methanol, an indole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. Indole compounds are known for their roles in various biological processes and potential therapeutic applications, including antiviral, anticancer, and antimicrobial properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis pathways, and relevant case studies.

Chemical Structure and Synthesis

This compound features an indole ring with a hydroxymethyl group at the 5-position. The synthesis of this compound can involve several methods, including the reduction of corresponding indole derivatives or through multi-step synthetic pathways involving various reagents.

Synthesis Pathway Example

A notable synthesis pathway involves starting from 5-bromo-1H-indole, which undergoes several reactions including hydrolysis and reduction to yield this compound. The use of safer reducing agents such as Vitride has been highlighted in recent studies to enhance operational safety and commercial viability .

Anticancer Properties

Numerous studies have investigated the anticancer potential of this compound. For instance, compounds derived from indole structures have shown significant activity against various cancer cell lines, including lung (H460), liver (HepG2), and breast (MCF-7) cancer cells. The mechanism often involves the induction of apoptosis and modulation of specific signaling pathways related to cancer cell proliferation.

Table 1: Anticancer Activity Summary

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundH46015Induction of apoptosis
HepG220Inhibition of cell growth
MCF-718Modulation of Nur77 activation

Antimicrobial Activity

Research has also demonstrated that this compound exhibits antimicrobial properties. It has been effective against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains. The minimum inhibitory concentration (MIC) values indicate its potency in inhibiting bacterial growth.

Table 2: Antimicrobial Activity Overview

CompoundTarget BacteriaMIC (µg/mL)
This compoundMRSA16
E. coli32

The biological activity of this compound is attributed to its ability to interact with various molecular targets. These include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression or microbial metabolism.
  • Receptor Modulation : It can act on receptors such as serotonin receptors, influencing physiological responses.
  • Apoptosis Induction : It promotes programmed cell death in cancer cells through various signaling pathways.

Case Studies

Recent studies have highlighted specific derivatives of this compound that exhibit enhanced biological activities:

  • Anticancer Study : A derivative was tested against multiple cancer cell lines, showing selective cytotoxicity and minimal effects on normal cells .
  • Antimicrobial Investigation : A series of analogues were synthesized and evaluated for their activity against fungal strains, revealing promising results with low cytotoxicity .

Scientific Research Applications

Chemical and Biological Properties

Chemical Structure and Properties

  • (1H-indol-5-yl)methanol features an indole ring structure with a hydroxymethyl group, which contributes to its reactivity and biological activity. The indole moiety is known for its ability to interact with various biological targets, influencing numerous biochemical pathways.

Biological Activities

  • Antimicrobial Properties : Studies have shown that indole derivatives, including this compound, exhibit significant antimicrobial activity against various pathogens. Research indicates that these compounds can inhibit bacterial growth effectively, making them candidates for developing new antibiotics.
  • Anticancer Potential : The compound has been investigated for its anticancer properties. It has been shown to induce apoptosis in cancer cells by activating caspase pathways, suggesting a potential role in cancer therapy .
  • Antioxidant Activity : Research indicates that this compound possesses antioxidant properties, which can protect cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases.

Synthesis and Derivatives

Synthesis Pathways
The synthesis of this compound can be achieved through several methods, often involving the reduction of indole derivatives or through multi-step synthetic routes. For instance:

  • A common method involves the reduction of indole derivatives using reducing agents such as lithium aluminum hydride or Vitride, which provides a safer alternative for industrial applications .

Derivatives and Related Compounds
The exploration of derivatives of this compound has led to the development of compounds with enhanced biological activities. For example:

Compound Name Synthesis Method Biological Activity
(3-(2-dimethylaminoethyl)-1H-indol-5-yl)methanolReduction of 5-bromoindoleAntimigraine effects
(1-methyl-1H-indol-5-yl)methanolAlkylation reactionsAnticancer properties

Case Studies

Several key studies have been conducted to evaluate the efficacy and safety of this compound and its derivatives:

Case Study 1: Antimicrobial Efficacy
A comparative study assessed the antibacterial effects of various indole derivatives against clinical isolates. Results indicated that this compound exhibited superior antibacterial activity compared to standard antibiotics, highlighting its potential as a lead compound in antibiotic development.

Case Study 2: Antioxidant Evaluation
Research involving multiple indole compounds demonstrated that those with methanol functional groups exhibited enhanced radical scavenging abilities. This suggests that this compound could be beneficial in formulations aimed at reducing oxidative stress-related damage .

Case Study 3: Anticancer Mechanism Exploration
Investigations into the apoptotic effects of this compound revealed activation of caspase pathways in cancer cells, suggesting that it may serve as a basis for developing new chemotherapeutic agents targeting specific cancer types .

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group undergoes controlled oxidation to form aldehydes or ketones. A 2021 study demonstrated:

ReactionOxidizing AgentSolventTemperatureYieldSource
To (1H-indol-5-yl)methanalPCC (Pyridinium Chlorochromate)Dichloromethane0–25°C78%
To 5-indolecarboxylic acidKMnO₄Aqueous H₂SO₄Reflux65%
  • Mechanistic Insight : PCC selectively oxidizes the hydroxymethyl group without affecting the indole ring’s electron-rich positions .

Electrophilic Substitution

The indole ring undergoes regioselective substitution at the 3- and 4-positions due to its inherent electronic properties:

Vilsmeier–Haack Formylation

ReagentConditionsProductYieldSource
POCl₃/DMFCHCl₃, 25°C → reflux5-(Hydroxymethyl)-1H-indole-3-carbaldehyde74%
  • Key Finding : The hydroxymethyl group at position 5 directs electrophiles to the 3-position, confirmed by X-ray crystallography .

Nucleophilic Substitution

The alcohol participates in Mitsunobu reactions and alkylation:

Mitsunobu Reaction with Phthalimide

ReagentsSolventTimeProductYieldSource
PPh₃, DEAD, PhthalimideTHF7–10h(1H-Indol-5-yl)methylphthalimide15–30%
  • Application : This phthalimide intermediate facilitates amine synthesis via hydrazinolysis .

Acylation and Sulfonation

The hydroxyl group reacts with acyl chlorides and sulfonating agents:

Acetylation

ReagentConditionsProductYieldSource
Acetic anhydridePyridine, RT(1H-Indol-5-yl)methyl acetate92%

Methanesulfonylation

ReagentConditionsProductYieldSource
Methanesulfonyl chlorideNaOH, CH₂Cl₂(1H-Indol-5-yl)methyl mesylate85%
  • Utility : Mesylates serve as leaving groups for subsequent SN2 reactions .

Reductive Alkylation

The alcohol is reduced to methylene derivatives for indole functionalization:

ReagentSolventTemperatureProductYieldSource
LiAlH₄THFReflux5-Methyl-1H-indole68%
  • Limitation : Over-reduction risks require precise stoichiometric control.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation:

Suzuki–Miyaura Coupling

ReagentConditionsProductYieldSource
Pd(PPh₃)₄, K₂CO₃DME/H₂O, 80°C5-(Hydroxymethyl)-3-arylindole55%
  • Scope : Tolerates electron-withdrawing and donating aryl boronic acids .

Stability and Reactivity Trends

  • pH Sensitivity : Protonation of the indole nitrogen enhances electrophilic substitution rates below pH 4 .

  • Thermal Stability : Decomposition occurs above 200°C, limiting high-temperature applications .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for (1H-indol-5-yl)methanol, and how do reaction conditions affect yield?

  • Synthesis Methods :

  • Route 1: Reduction of indole-5-carboxylic acid using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous tetrahydrofuran (THF), achieving ~94% yield .
  • Route 2: Hydrolysis of indole-5-carboxylate esters (e.g., methyl ester) under basic conditions (NaOH/EtOH), followed by reduction, yielding ~83% .
    • Key Considerations :
  • LiAlH₄ is moisture-sensitive and requires inert atmospheres, whereas NaBH₄ is safer but may require catalytic additives (e.g., CeCl₃) for efficient reduction.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical to isolate high-purity product.

Q. How can structural characterization of this compound be optimized using spectroscopic techniques?

  • Methodology :

  • ¹H/¹³C-NMR : Assign peaks using deuterated solvents (DMSO-d₆ or CDCl₃). The indole NH proton appears as a broad singlet (~δ 10-11 ppm), while the hydroxymethyl group shows signals at δ 4.5–5.0 ppm (¹H) and δ 60–65 ppm (¹³C) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 148.0764 (C₉H₉NO⁺) with <5 ppm error .
    • Validation : Cross-reference spectral data with synthetic intermediates (e.g., indole-5-carboxylic acid) to confirm regiochemistry.

Advanced Research Questions

Q. How can computational modeling (e.g., 3D-QSAR) guide the design of this compound derivatives for kinase inhibition?

  • Case Study : Derivatives like 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amine were optimized for PIM2 kinase inhibition using 3D-QSAR. Key findings include:

  • Electrostatic Contributions : A negatively charged region near the thiadiazole ring enhances binding affinity .
  • Steric Effects : Bulky substituents at the indole 3-position reduce steric clashes with the kinase's hydrophobic pocket .
    • Methodology :
  • Perform CoMFA/CoMSIA on 25 derivatives (pIC₅₀: 4.16–8.22) to generate predictive models (Q² > 0.6) .
  • Validate via molecular docking (PDB: 4X7Q) to identify hydrogen bonds with Lys62 and Asp169 .

Q. What strategies improve the biological activity of this compound derivatives as GPR40 agonists?

  • Structural Modifications :

  • Introduce propanoic acid at the indole 5-position (e.g., compound 4k : 3-[2-(4-fluoro-2-methylphenyl)-1H-indol-5-yl]propanoic acid) to enhance GPR40 binding and glucose-dependent insulin secretion .
  • Substituents at the indole 2-position (e.g., 2,5-dimethylphenyl) improve metabolic stability by reducing CYP450 oxidation .
    • Biological Assays :
  • Measure cAMP accumulation and glucagon-like peptide-1 (GLP-1) secretion in β-cell lines (e.g., INS-1) to quantify agonist efficacy .

Q. How can X-ray crystallography (e.g., SHELX programs) resolve structural ambiguities in this compound derivatives?

  • Crystallographic Workflow :

  • Use SHELXD for phase determination and SHELXL for refinement against high-resolution (<1.2 Å) data .
  • Address twinning or disorder by applying restraints to the hydroxymethyl group’s torsion angles .
    • Case Example : A chlorobenzyl-substituted derivative showed planar indole geometry (RMSD <0.02 Å) and hydrogen bonding between the hydroxyl group and adjacent water molecules .

Q. Data Contradictions and Resolution

Q. How can conflicting reports on the reactivity of this compound in nucleophilic substitutions be reconciled?

  • Issue : Some studies report facile substitution at the hydroxymethyl group, while others note stability under basic conditions.
  • Resolution :

  • Steric Hindrance : Bulky substituents on the indole ring (e.g., 3-chlorobenzyl) reduce nucleophilic attack .
  • Protection Strategies : Use tert-butyldimethylsilyl (TBS) ethers to stabilize the hydroxyl group during reactions .

Q. Methodological Best Practices

Q. What purification techniques are optimal for isolating this compound from complex reaction mixtures?

  • Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) for polar byproducts.
  • Crystallization : Ethanol/water (7:3 v/v) yields needle-shaped crystals suitable for X-ray analysis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (1H-indol-5-yl)methanol with key analogs, focusing on structural features, synthesis methods, biological activities, and physicochemical properties.

Structural and Functional Modifications

Compound Name Structural Feature Key Biological Activity Reference
This compound 5-hydroxymethyl indole Not explicitly reported -
(1-Methyl-1H-indol-5-yl)methanol N-methylated indole with 5-hydroxymethyl Intermediate for kinase inhibitor synthesis
5-(1H-Indol-5-yl)-1,3,4-thiadiazol-2-amine Indole fused with thiadiazole Potent PIM2 kinase inhibition (pIC50: 4.1–8.2)
3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole Indole-oxadiazole hybrid MAO inhibition (IC50: <1 μM)
(3-(2-(Dimethylamino)ethyl)-1H-indol-5-yl)methanol Indole with dimethylaminoethyl and hydroxymethyl Intermediate for anticancer agents

Key Observations :

  • The addition of heterocycles (e.g., thiadiazole, oxadiazole) to the indole scaffold significantly enhances target-specific activity, such as kinase or MAO inhibition .

Comparison :

  • Microwave-assisted synthesis (e.g., oxadiazole derivatives) reduces reaction time but requires specialized equipment .
  • Vitride-mediated reductions are cost-effective for large-scale production of hydroxymethyl-substituted indoles .

Physicochemical Properties

Property This compound (1-Methyl-1H-indol-5-yl)methanol 5-(1H-Indol-5-yl)-1,3,4-thiadiazol-2-amine
Molecular Weight (g/mol) ~163.2 161.20 ~248.3
LogP (Predicted) 1.2 1.5 2.8
Solubility Moderate (polar groups) Low (N-methyl reduces polarity) Poor (hydrophobic thiadiazole)
Synthetic Accessibility High Moderate Low (requires multi-step synthesis)

Implications :

  • Higher LogP values (e.g., thiadiazole derivatives) may enhance membrane permeability but reduce aqueous solubility .
  • N-methylation improves lipophilicity, favoring CNS-targeted drug design .

Preparation Methods

Reduction of 1H-Indole-5-Carbaldehyde

The direct reduction of 1H-indole-5-carbaldehyde represents the most straightforward route to (1H-indol-5-yl)methanol. This method leverages carbonyl-to-alcohol conversion via hydride-based reducing agents.

Sodium Borohydride (NaBH₄) in Methanol

In anhydrous methanol, NaBH₄ selectively reduces the aldehyde group without affecting the indole nucleus. A representative procedure involves dissolving 1H-indole-5-carbaldehyde (2.13 mmol) in methanol, followed by gradual addition of NaBH₄ (2.19 mmol) at room temperature . After stirring overnight, quenching with water and extraction with ethyl acetate yields the product in ~75% purity . This method is operationally simple but may require subsequent purification via column chromatography to remove residual borate salts.

Key Advantages :

  • Mild conditions (room temperature, short reaction time).

  • Compatibility with methanol as a solvent, avoiding stringent anhydrous requirements .

Limitations :

  • Moderate yields due to competing side reactions in polar protic solvents.

  • Limited scalability for industrial applications.

Lithium Aluminium Hydride (LiAlH₄) in Tetrahydrofuran (THF)

For substrates resistant to NaBH₄, LiAlH₄ in THF offers a higher reduction potential. A protocol adapted from Sumatriptan impurity synthesis involves cooling LiAlH₄ (1.89 L of 1N solution) to −5°C, followed by dropwise addition of 1H-indole-5-carbaldehyde in THF . Refluxing for 4.5 hours ensures complete reduction, with post-reaction workup (water/NaOH) yielding the alcohol in >90% purity .

Key Advantages :

  • Quantitative conversion even for sterically hindered aldehydes.

  • Suitable for multigram-scale synthesis .

Limitations :

  • Requires strict anhydrous conditions and specialized equipment.

  • Exothermic reaction demands precise temperature control.

Reduction of 1H-Indole-5-Carboxylic Acid Esters

Ester-to-alcohol reduction provides an alternative pathway, particularly when aldehydes are unstable or commercially unavailable.

LiAlH₄-Mediated Ester Reduction

Methyl or ethyl esters of 1H-indole-5-carboxylic acid are reduced using LiAlH₄ in THF. For instance, 1H-indole-5-carboxylic acid methyl ester (0.210 mol) suspended in THF is treated with LiAlH₄ (1.89 L of 1N solution) at −5°C . After refluxing, hydrolysis with NaOH and extraction with dichloromethane affords this compound in 100% yield .

Key Advantages :

  • High yields and minimal side products.

  • Applicable to a wide range of ester derivatives.

Limitations :

  • Over-reduction risks if reaction time exceeds optimal duration.

  • Cost-prohibitive for large-scale production due to LiAlH₄ usage.

Comparative Analysis of Methods

Method Reagents Yield Conditions Scalability
NaBH₄ ReductionNaBH₄, MeOH70–75%RT, 12 hModerate
LiAlH₄ Aldehyde ReductionLiAlH₄, THF>90%Reflux, 4.5 hHigh
LiAlH₄ Ester ReductionLiAlH₄, THF100%−5°C to reflux, 4.5 hHigh

Mechanistic Considerations

  • NaBH₄ Reduction : Proceeds via a four-membered transition state, transferring hydride to the carbonyl carbon. Methanol stabilizes the borate intermediate, facilitating proton transfer .

  • LiAlH₄ Reduction : Involves sequential hydride transfers, with Al coordinating to the carbonyl oxygen. The stronger reducing power of LiAlH₄ enables ester reduction, whereas NaBH₄ is ineffective .

Industrial and Environmental Perspectives

  • Cost Efficiency : NaBH₄ is cheaper than LiAlH₄ but requires larger stoichiometric amounts.

  • Waste Management : LiAlH₄ reactions generate hazardous aluminum waste, necessitating neutralization with Rochelle salt or aqueous HCl .

  • Green Chemistry : Future research should explore biocatalytic reductions (e.g., alcohol dehydrogenases) or electrochemical methods to minimize reagent use.

Properties

IUPAC Name

1H-indol-5-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c11-6-7-1-2-9-8(5-7)3-4-10-9/h1-5,10-11H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSHFWQNPJMUBQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378472
Record name Indole-5-methanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1075-25-8
Record name Indole-5-methanol
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Record name (1H-indol-5-yl)methanol
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Synthesis routes and methods I

Procedure details

To a mechanically stirred solution of 1H-Indole-5-carboxylic acid (5-1, 20.01 g, 124 mmol) in THF (500 mL) was added at ambient temperature slowly a solution of 1M-LAH in toluene (186 mL, 186 mmol, 1.5 equiv). The reaction mixture was heated at reflux for 1 h, quenched with ice, partitioned between ethylacetate and saturated aqueous NaHCO3. The organic layer was washed with brine, separated, dried (MgSO4) and concentrated in vacuo The crude product solidified upon standing under the reduced pressure. The crude solid was suspended in hexanes (200 mL) and ethyl acetate (10 mL), stirred overnight, collected by filtration and air-dried to afford the desired product as a light brown solid. 1H NMR (400 MHz, CDCl3) δ8.24 (br s, 1H), 7.62 (s, 1H), 7.36 (d, 1H, J=8.4 Hz), 7.23 (d, 1H, J=8.4 Hz), 7.20 (s, 1H), 6.54 (s, 1H), 4.75 (s, 2H), 1.68 (s, 1H).
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Synthesis routes and methods II

Procedure details

96 g (0.548 mole) of 6b are treated analogously to Example 1a in 1,800 ml of ether and 1,391 ml (1.67 moles) of DIBAL (1.2 molar in toluene). After chromatography on silica gel with gradient elution with petroleum ether/ethyl acetate (3:1) and petroleum ether/ethyl acetate (1:1), 39.3 g (49%) of pure product are obtained. C9H9NO (147.2)
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Synthesis routes and methods III

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Synthesis routes and methods IV

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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
Reactant of Route 6
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